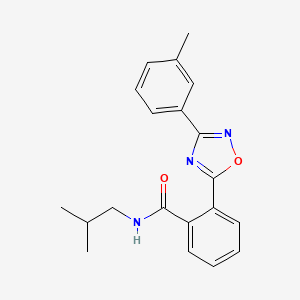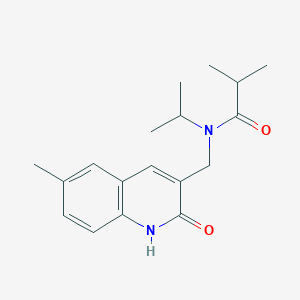
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, commonly known as HMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMA-1 belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of HMA-1 involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. HMA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. HMA-1 also inhibits the activity of NF-κB, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
HMA-1 has been shown to have various biochemical and physiological effects in scientific research. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the process of programmed cell death. HMA-1 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, HMA-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMA-1 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. HMA-1 is also soluble in various solvents, which makes it easy to handle in experiments. However, HMA-1 has some limitations in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, HMA-1 has some toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of HMA-1. One of the significant areas of research is the development of HMA-1 derivatives with improved pharmacological properties. These derivatives may have enhanced anti-cancer and anti-inflammatory activities and reduced toxicity. Another future direction is the study of the synergistic effects of HMA-1 with other drugs or compounds. The combination of HMA-1 with other drugs may enhance its therapeutic efficacy and reduce toxicity. Finally, the study of the mechanism of action of HMA-1 in different cell types and disease models may provide insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of HMA-1 involves the reaction of 2-hydroxy-6-methylquinoline with N-isopropylisobutyramide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to obtain a high yield of pure HMA-1.
Aplicaciones Científicas De Investigación
HMA-1 has been studied for its potential therapeutic properties in various scientific research areas. One of the significant applications of HMA-1 is in the field of cancer research. HMA-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-8-13(5)6-7-16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKAWFFXWLBJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



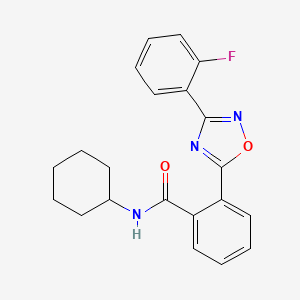
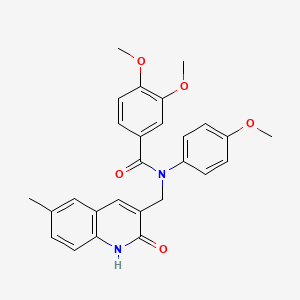
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
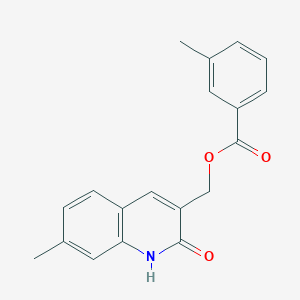
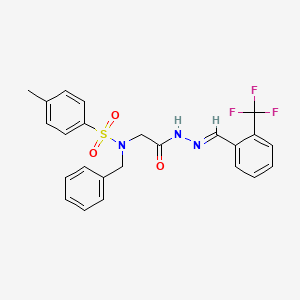


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
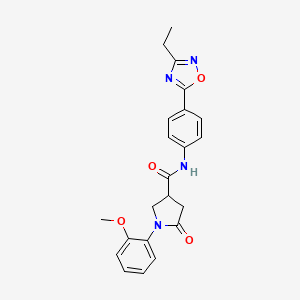
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)
